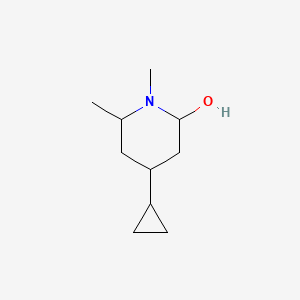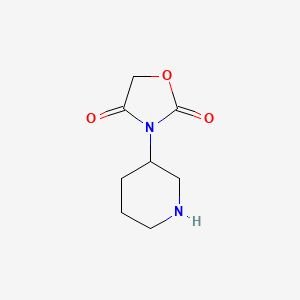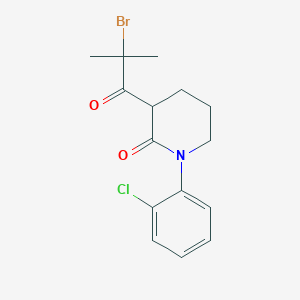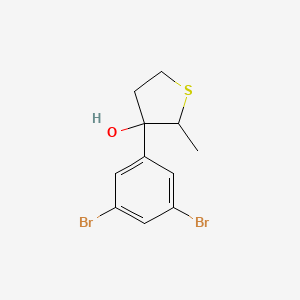
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine typically involves the chloromethylation of N-ethyl-1,3-thiazol-2-amine. One common method is the reaction of N-ethyl-1,3-thiazol-2-amine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include thiazolidine derivatives.
Aplicaciones Científicas De Investigación
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the synthesis of polymers and materials with unique electronic or optical properties.
Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mecanismo De Acción
The mechanism of action of 4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The thiazole ring can also participate in π-π interactions or hydrogen bonding with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(chloromethyl)-1,3-thiazole: Lacks the N-ethyl group, which may affect its reactivity and biological activity.
N-ethyl-1,3-thiazol-2-amine: Lacks the chloromethyl group, which may reduce its potential for covalent modification of biological targets.
4-(bromomethyl)-N-ethyl-1,3-thiazol-2-amine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may affect its reactivity and selectivity.
Uniqueness
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine is unique due to the presence of both the chloromethyl and N-ethyl groups The chloromethyl group provides a reactive site for nucleophilic substitution, while the N-ethyl group can influence the compound’s solubility, stability, and biological activity
Propiedades
Fórmula molecular |
C6H9ClN2S |
|---|---|
Peso molecular |
176.67 g/mol |
Nombre IUPAC |
4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H9ClN2S/c1-2-8-6-9-5(3-7)4-10-6/h4H,2-3H2,1H3,(H,8,9) |
Clave InChI |
LAMMCIVTELJYIN-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=CS1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B13195734.png)

![{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)
![2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13195766.png)

![1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one](/img/structure/B13195769.png)
![7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13195777.png)

![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13195783.png)
![3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13195788.png)
![3-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B13195794.png)



